molecular formula C23H22ClN3O3S B2829483 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 897457-70-4

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

货号: B2829483
CAS 编号: 897457-70-4
分子量: 455.96
InChI 键: AFFMSGJOEIMTDO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a structurally complex molecule featuring an imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a 4-chlorophenyl group. The acetamide side chain at position 3 is further modified with a 2-(3,4-dimethoxyphenyl)ethyl group. The imidazo[2,1-b]thiazole scaffold is notable for its pharmacological relevance, particularly in anticancer and enzyme inhibition studies . The 4-chlorophenyl substituent enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the 3,4-dimethoxyphenyl moiety could contribute to π-π stacking interactions or modulate solubility .

属性

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S/c1-29-20-8-3-15(11-21(20)30-2)9-10-25-22(28)12-18-14-31-23-26-19(13-27(18)23)16-4-6-17(24)7-5-16/h3-8,11,13-14H,9-10,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFMSGJOEIMTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves multiple steps. One common synthetic route starts with the preparation of the imidazo[2,1-b]thiazole core, which is then functionalized with a 4-chlorophenyl group. The final step involves the acylation of the imidazo[2,1-b]thiazole derivative with N-(3,4-dimethoxyphenethyl)acetamide under specific reaction conditions .

化学反应分析

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

科学研究应用

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.

    Medicine: It has shown potential as an anticancer agent, particularly against certain types of cancer cells.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes and proteins that are essential for the survival and proliferation of microbial and cancer cells. The compound may also interfere with cellular signaling pathways, leading to cell death .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their pharmacological or synthetic attributes:

Compound Name / Structure Key Structural Differences Biological Activity Synthetic Yield/Notes Reference
2-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide derivatives 4-Bromophenyl instead of 4-chlorophenyl; hydrazinecarbothioamide side chain Not explicitly reported (synthetic focus) 71% yield for 3a derivative; reflux in ethanol with isothiocyanates
5l: 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide Pyridinyl-piperazinyl-methoxybenzyl side chain instead of dimethoxyphenethyl VEGFR2 inhibition (5.72% at 20 μM); IC₅₀ = 1.4 μM (MDA-MB-231), 22.6 μM (HepG2) Synthesized via optimization of virtual screening hits
2-[6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide derivatives 4-Fluorophenyl substituent; alkyl/aralkylhydrazinecarbothioamide side chains Acetylcholinesterase inhibition (specific IC₅₀ not provided) Synthesized via Harraga et al. method; structural modeling performed
N-(4-(2-(5-Oxo-2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6(5H)-ylidene)acetyl)phenyl)acetamide Imidazo-thiadiazole core with phenyl and acetamide substituents Not explicitly reported (reviewed for medicinal potential) Highlighted in heterocyclic compound review

Key Findings:

Substituent Effects on Activity :

  • The 4-chlorophenyl group (as in the target compound and 5l) correlates with enhanced cytotoxicity compared to bromo- or fluorophenyl analogs. For example, 5l demonstrated 3.7-fold greater potency against MDA-MB-231 cells than sorafenib .
  • The dimethoxyphenethyl side chain in the target compound may improve blood-brain barrier penetration compared to the pyridinyl-piperazinyl group in 5l, though this requires experimental validation.

Synthetic Accessibility :

  • Bromophenyl derivatives (e.g., ) are synthesized efficiently (71% yield) but lack robust biological data.
  • Fluorophenyl analogs () follow similar synthetic routes but prioritize acetylcholinesterase inhibition over anticancer activity.

Selectivity Profiles :

  • Compound 5l shows selectivity for MDA-MB-231 (breast cancer) over HepG2 (liver cancer), suggesting that side-chain modifications critically influence target affinity .

常见问题

Q. Q1. What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step organic reactions, typically starting with coupling imidazo[2,1-b]thiazole derivatives with substituted acetamide precursors. Key steps include:

  • Thiazole-imidazole core formation : Cyclization using catalysts like triethylamine in solvents such as dimethylformamide (DMF) at 80–100°C .
  • Acetamide coupling : Reaction with 3,4-dimethoxyphenethylamine under reflux in dichloromethane (DCM) with carbodiimide-based coupling agents .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Optimization : Adjusting temperature, solvent polarity, and catalyst loading can mitigate side reactions. For example, reducing DMF volume improves yield by minimizing decomposition .

Advanced Synthesis Challenges

Q. Q2. How can researchers resolve contradictions in reported synthetic yields for analogous compounds?

Discrepancies in yields often arise from:

  • Impurity profiles : Use HPLC or GC-MS to identify byproducts (e.g., unreacted starting materials) .
  • Reaction monitoring : Employ TLC or in-situ IR spectroscopy to track intermediate formation .
  • Reproducibility : Standardize solvent drying (e.g., molecular sieves for DCM) and catalyst activation (e.g., freshly distilled triethylamine) .

Basic Structural Characterization

Q. Q3. Which analytical techniques are critical for confirming the compound’s structure?

  • NMR : 1H^1H and 13C^{13}C NMR to verify imidazo-thiazole protons (δ 7.2–8.5 ppm) and acetamide carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~510) .
  • Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% .

Advanced Characterization Complexities

Q. Q4. What challenges arise in interpreting spectral data for this compound, and how can they be addressed?

  • Signal overlap : For crowded 1H^1H NMR regions (e.g., aromatic protons), use 2D NMR (COSY, HSQC) to resolve spin systems .
  • Isotopic patterns : Chlorine (³⁵Cl/³⁷Cl) and sulfur (³²S/³⁴S) isotopes complicate MS fragmentation; compare with simulated spectra .
  • Crystallinity issues : If single crystals fail to form for X-ray diffraction, use powder XRD or DFT-based computational modeling .

Biological Activity Evaluation

Q. Q5. What methodologies are recommended for initial screening of this compound’s pharmacological potential?

  • In vitro assays :
    • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase) at 1–100 µM concentrations .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Structure-activity relationships (SAR) : Synthesize analogs with modified methoxy or chloro groups to assess pharmacophore contributions .

Advanced Mechanistic Studies

Q. Q6. How can molecular docking and dynamics simulations elucidate this compound’s mechanism of action?

  • Target identification : Dock against proteins like kinases or GPCRs using AutoDock Vina, prioritizing binding energy (< -8 kcal/mol) .
  • Simulation parameters : Run 100 ns MD simulations in GROMACS to assess stability (RMSD < 2 Å) and key interactions (e.g., hydrogen bonds with catalytic residues) .
  • Validation : Compare with experimental mutagenesis data (e.g., alanine scanning) to confirm binding sites .

Data Contradiction Analysis

Q. Q7. How should researchers address conflicting reports on the compound’s solubility and bioavailability?

  • Solubility testing : Use shake-flask method in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to contextualize results .
  • Bioavailability : Compare logP values (calculated vs. experimental) and correlate with in vivo pharmacokinetics (e.g., Cmax in rodent models) .
  • Formulation adjustments : Explore co-solvents (e.g., PEG 400) or nanoemulsions to enhance solubility .

Comparative Analysis with Structural Analogs

Q. Q8. What strategies differentiate this compound’s activity from analogs with similar scaffolds?

Analog Structural Variation Key Activity Difference
2-[6-(4-Fluorophenyl)imidazo-thiazol-3-yl]acetamideFluorine substitutionLower logP (2.1 vs. 2.8) reduces CNS penetration
N-(3-Methoxyphenethyl) derivativeMethoxy position shift10-fold lower IC₅₀ in kinase inhibition assays

Methodological focus: Systematic SAR studies with controlled substitutions (e.g., halogen scan) and free-energy perturbation (FEP) calculations .

Stability and Degradation Studies

Q. Q9. What experimental designs assess this compound’s stability under physiological conditions?

  • Forced degradation : Expose to heat (40–60°C), UV light, and oxidative stress (H₂O₂) for 48 hours; monitor via HPLC .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss using LC-MS/MS .
  • Degradant identification : HRMS/MS to characterize oxidation byproducts (e.g., sulfoxide formation) .

Advanced Computational Modeling

Q. Q10. How can QSAR models guide the optimization of this compound’s pharmacokinetic properties?

  • Descriptor selection : Include topological polar surface area (TPSA), logP, and H-bond donors/acceptors .
  • Model training : Use partial least squares (PLS) regression on datasets of 50+ analogs with measured bioavailability .
  • Validation : Leave-one-out cross-validation (Q² > 0.5) and external test sets (R² > 0.6) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。